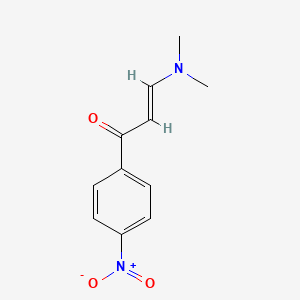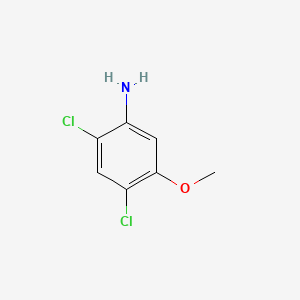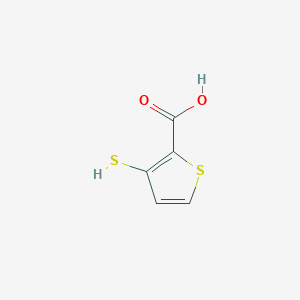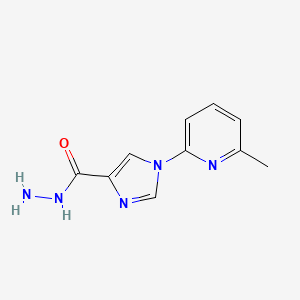
4-(3,5-双(三氟甲基)苯基)噻唑-2-胺
描述
4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a phenyl ring substituted with trifluoromethyl groups
科学研究应用
4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It is explored for use in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with thioamide under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Major Products Formed
Substitution Reactions: Halogenated derivatives of the thiazole ring.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Dihydrothiazole derivatives.
作用机制
The mechanism of action of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenylthiazole: Similar structure but with fewer trifluoromethyl groups.
2-Aminothiazole: Lacks the phenyl ring and trifluoromethyl groups.
3,5-Bis(trifluoromethyl)phenylthiazole: Similar but without the amino group.
Uniqueness
4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the presence of both the thiazole ring and the phenyl ring with trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2S/c12-10(13,14)6-1-5(8-4-20-9(18)19-8)2-7(3-6)11(15,16)17/h1-4H,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPRLOAPZGLDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369384 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284665-40-3 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284665-40-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)
![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)
![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)
![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)
![[(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA](/img/structure/B1301530.png)


